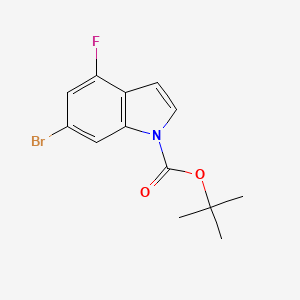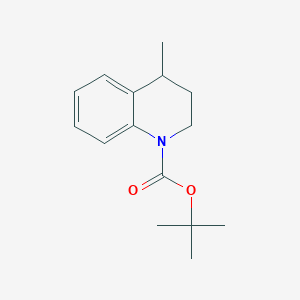
tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
概述
描述
Tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate, also known as TBHQ, is a synthetic antioxidant that is commonly used in the food industry. It is also used in various other industries, including cosmetics, pharmaceuticals, and petroleum. TBHQ is a white crystalline powder that is soluble in water and ethanol.
作用机制
Tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate works by scavenging free radicals and preventing the oxidation of lipids and other molecules. It also inhibits the activity of enzymes that are involved in the production of reactive oxygen species, which can cause damage to cells and tissues.
Biochemical and Physiological Effects:
tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, improve cognitive function, and protect against oxidative stress. tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has also been shown to have anti-cancer properties, and may be useful in the treatment of various types of cancer.
实验室实验的优点和局限性
Tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a widely used antioxidant in laboratory experiments. It is relatively inexpensive and easy to obtain. However, it has been shown to have some limitations, including potential toxicity at high doses and a tendency to interfere with some assays.
未来方向
There are many potential future directions for research on tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate. Some possible areas of interest include:
1. Further studies on the potential anti-cancer properties of tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate, including its mechanisms of action and potential use in the treatment of various types of cancer.
2. Studies on the potential use of tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Investigations into the potential use of tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate in the prevention and treatment of cardiovascular diseases.
4. Studies on the potential use of tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease.
5. Investigations into the potential use of tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate in the prevention and treatment of age-related diseases, such as macular degeneration and cataracts.
In conclusion, tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic antioxidant that has been extensively studied for its potential use in various industries, including the food industry, cosmetics, pharmaceuticals, and petroleum. It has been shown to have a number of potential health benefits, including anti-cancer properties and protection against oxidative stress. While there are some limitations to its use in laboratory experiments, there are many potential future directions for research on tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate.
科学研究应用
Tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has been extensively studied for its antioxidant properties. It has been shown to have a protective effect against oxidative stress, which can cause damage to cells and tissues. tert-Butyl 4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has also been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
属性
IUPAC Name |
tert-butyl 4-methyl-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-9-10-16(14(17)18-15(2,3)4)13-8-6-5-7-12(11)13/h5-8,11H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYGKKLNCNOCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C12)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-((3s,4s)-3-([1,1'-biphenyl]-4-ylmethyl)-4-hydroxychroman-7-yl)cyclopentanecarboxylate](/img/structure/B3246640.png)
![4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol](/img/structure/B3246654.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B3246670.png)
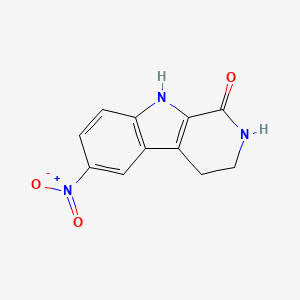
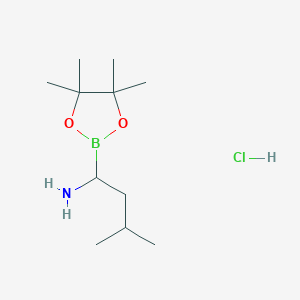




amine](/img/structure/B3246709.png)
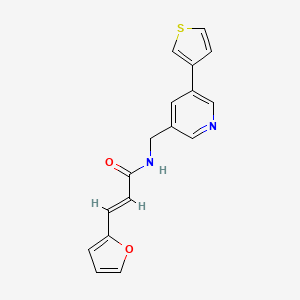
![2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole](/img/structure/B3246728.png)
